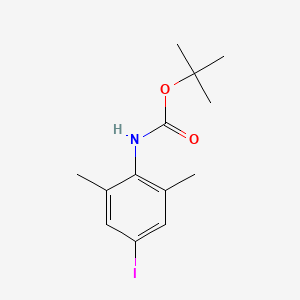

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate

CAS No.: 1314985-68-6

Cat. No.: VC16490758

Molecular Formula: C13H18INO2

Molecular Weight: 347.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1314985-68-6 |

|---|---|

| Molecular Formula | C13H18INO2 |

| Molecular Weight | 347.19 g/mol |

| IUPAC Name | tert-butyl N-(4-iodo-2,6-dimethylphenyl)carbamate |

| Standard InChI | InChI=1S/C13H18INO2/c1-8-6-10(14)7-9(2)11(8)15-12(16)17-13(3,4)5/h6-7H,1-5H3,(H,15,16) |

| Standard InChI Key | RDCDDIXTYBVRTI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C)I |

Introduction

Chemical Structure and Properties

Molecular Architecture

Tert-butyl 4-iodo-2,6-dimethylphenylcarbamate (C₁₃H₁₈INO₂) features a 2,6-dimethylphenyl group substituted with an iodine atom at the para position and a tert-butyl carbamate moiety at the amino group. The iodine atom introduces steric and electronic effects that influence reactivity, while the tert-butyl group enhances solubility in nonpolar solvents .

Table 1: Physico-Chemical Properties

The compound’s structure is confirmed via spectroscopic methods, including NMR and mass spectrometry, which validate the positions of the iodine and methyl groups.

Solubility and Stability

Synthesis and Reaction Conditions

Synthetic Pathways

The synthesis begins with 2,6-dimethylphenol, which undergoes iodination at the para position using iodine monochloride (ICl) in acetic acid. Subsequent protection of the amine group with tert-butyl isocyanate in the presence of a base like triethylamine yields the carbamate.

Key Steps:

-

Iodination:

-

Carbamate Formation:

Optimization Challenges

Reaction yields depend on the purity of iodine monochloride and the exclusion of moisture. Typical yields range from 60–75%, with side products arising from over-iodination or incomplete carbamate formation.

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodine atom’s electronegativity facilitates nucleophilic aromatic substitution (SNAr) reactions. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) replace iodine with aryl or alkyl groups, enabling access to diverse derivatives.

Table 2: Representative Reactions

| Reaction Type | Reagents | Product Application |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Boronic Acid | Biaryl Pharmaceuticals |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Aminated Drug Candidates |

Medicinal Chemistry Applications

The carbamate group acts as a protective moiety for amines in drug synthesis. For instance, it is used in the modular assembly of kinase inhibitors, where the iodine serves as a handle for late-stage functionalization.

Research Findings and Future Directions

Recent Advances

Studies demonstrate the compound’s utility in synthesizing polycyclic aromatic hydrocarbons (PAHs) via cascade cyclization reactions. Its iodine atom also enables radiofluorination, a critical step in developing PET imaging agents.

Challenges and Opportunities

Current limitations include moderate yields in large-scale synthesis and sensitivity to storage conditions. Future research should explore:

-

Greener solvents (e.g., ionic liquids) to improve sustainability.

-

Photocatalytic methods for selective functionalization.

-

Bioconjugation techniques for targeted drug delivery systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume